

Review of Tofersen clinical trials for SOD1-ALS

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An In-depth Technical Review of Tofersen Clinical Trials for SOD1-ALS

Introduction

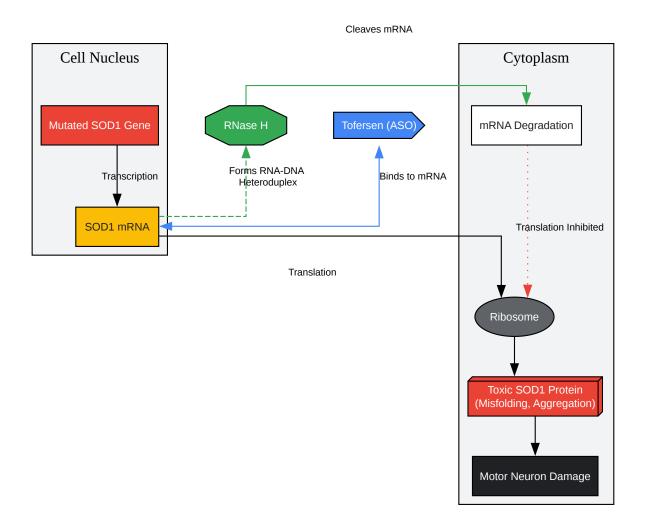
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality.[1] Approximately 2% of ALS cases are associated with mutations in the superoxide dismutase 1 (SOD1) gene.[2][3] These mutations are believed to confer a toxic gain-of-function to the SOD1 protein, causing it to misfold and aggregate within motor neurons and astrocytes, ultimately leading to cellular damage and neurodegeneration.[1][4] **Tofersen** (formerly BIIB067) is an antisense oligonucleotide (ASO) designed to specifically target and degrade the messenger RNA (mRNA) of the SOD1 gene, thereby reducing the synthesis of the toxic SOD1 protein.[5] [6][7] This document provides a comprehensive technical review of the pivotal clinical trials that have evaluated the safety and efficacy of **Tofersen** for the treatment of SOD1-ALS. On April 25, 2023, the U.S. Food and Drug Administration (FDA) granted accelerated approval for **tofersen** for this indication.[1][4]

Mechanism of Action

Tofersen is a synthetic strand of nucleotides designed to be complementary to the SOD1 mRNA sequence.[6][7] Administered intrathecally to bypass the blood-brain barrier, it binds to its target SOD1 mRNA within the central nervous system.[1][7] This binding creates an RNA-DNA heteroduplex, which is a substrate for the endogenous enzyme RNase H.[6][7] RNase H then cleaves the SOD1 mRNA strand, effectively preventing its translation into the SOD1 protein.[6][7] By reducing the production of both mutant and wild-type SOD1 protein, **Tofersen**



aims to mitigate the downstream toxic effects, reduce cellular stress, improve neuronal survival, and ultimately slow the progression of the disease.[1][6]



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Caption: Mechanism of action for Tofersen in SOD1-ALS.

Clinical Development Program



The clinical development of **Tofersen** has progressed through several key studies, from initial safety and dose-finding trials to larger Phase 3 efficacy studies.

Phase 1/2 Ascending Dose Study

The initial Phase 1/2 clinical trial was a randomized, placebo-controlled, single- and multiple-ascending dose study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Tofersen** in patients with SOD1-ALS.[4][8] The multiple ascending dose portion enrolled 50 participants who received **Tofersen** (at doses of 20, 40, 60, or 100 mg) or a placebo for 12 weeks.[3][8]

Experimental Protocol:

- Design: Randomized, placebo-controlled, multiple ascending dose.
- Participants: 50 adults with confirmed SOD1-ALS.[4]
- Intervention: Four intrathecal doses of Tofersen (20, 40, 60, or 100 mg) or placebo over 12 weeks.[3][8]
- Primary Objective: Evaluate safety and tolerability.[8]
- Key Biomarker Endpoint: Change in cerebrospinal fluid (CSF) SOD1 protein concentration.
 [9]

Results Summary: The trial demonstrated that **Tofersen** was generally safe and well-tolerated. [9][10] Importantly, it achieved proof-of-biology, showing a dose-dependent reduction in CSF SOD1 concentrations.[11] The highest dose (100 mg) led to the most significant reductions in both the target protein and biomarkers of neuronal injury.[3][11]



Dose Group	N (Tofersen)	N (Placebo)	Mean Change from Baseline in CSF SOD1 Concentration
100 mg	10	12	-36% (Tofersen) vs. -3% (Placebo)[8][11]
60 mg	6	12	-21% (Tofersen) vs. -3% (Placebo)[11]
40 mg	6	12	-27% (Tofersen) vs. -3% (Placebo)[11]
20 mg	10	12	-1% (Tofersen) vs. -3% (Placebo)[11]

Table 1: Key

Biomarker Results

from the Phase 1/2

Study at Day 85.

Phase 3 VALOR Trial (NCT02623699) and Open-Label Extension (OLE)

Following the promising results of the Phase 1/2 study, the Phase 3 VALOR trial was initiated to evaluate the efficacy and safety of **Tofersen** in a larger population.[5] It was a 28-week, randomized, double-blind, placebo-controlled study.[12] Participants who completed the VALOR study were eligible to enroll in an ongoing open-label extension (OLE).[12]

Experimental Protocol:

- Design: Phase 3, randomized, double-blind, placebo-controlled, followed by an open-label extension.[12]
- Participants: 108 adults with SOD1-ALS, stratified by predicted faster or slower disease progression.[5]

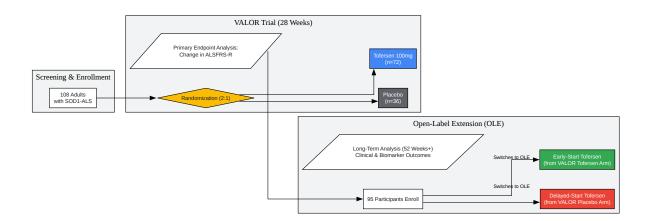
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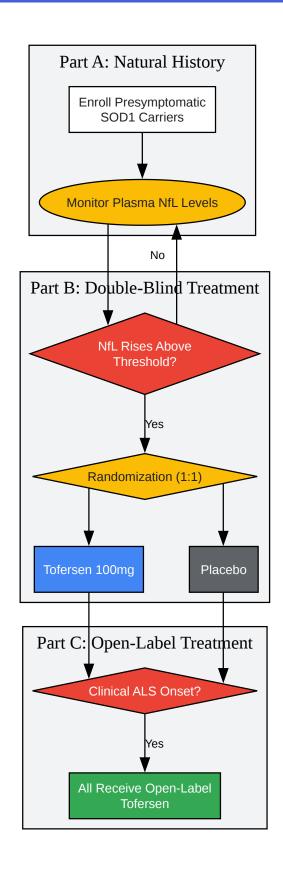


- Intervention: Eight intrathecal doses of **Tofersen** 100 mg or placebo over 24 weeks.[12][13] In the OLE, all participants received **Tofersen**.
- Primary Endpoint: Change from baseline to Week 28 in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score in the faster-progression subgroup.[5][13]
- Secondary Endpoints: Changes in CSF total SOD1 concentration, plasma neurofilament light chain (NfL) concentration, slow vital capacity (SVC), and muscle strength.[13]









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